molecular formula C6H11F2NO B13527191 3-(Difluoromethyl)-3-methylmorpholine

3-(Difluoromethyl)-3-methylmorpholine

Cat. No.: B13527191
M. Wt: 151.15 g/mol
InChI Key: RKIRNHQOBVKQJN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-methylmorpholine hydrochloride (CAS 2230807-94-8) is a morpholine derivative of significant interest in medicinal chemistry and drug discovery . The compound features a difluoromethyl (CF2H) group, a moiety recognized for its ability to fine-tune the properties of bioactive molecules . Incorporating the CF2H group can enhance metabolic stability, improve cell membrane permeability, and increase the lipophilicity of lead compounds . Furthermore, the CF2H group can act as a hydrogen bond donor, which can help improve a molecule's affinity and specificity for its biological target . This makes 3-(Difluoromethyl)-3-methylmorpholine a valuable building block for researchers developing novel pharmaceuticals, particularly in the synthesis of potential kinase inhibitors or other targeted therapies where the morpholine ring is a common structural feature . The compound is supplied as its hydrochloride salt for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3-(difluoromethyl)-3-methylmorpholine

InChI

InChI=1S/C6H11F2NO/c1-6(5(7)8)4-10-3-2-9-6/h5,9H,2-4H2,1H3

InChI Key

RKIRNHQOBVKQJN-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1)C(F)F

Origin of Product

United States

Preparation Methods

General Strategy for Difluoromethylation of Morpholine Derivatives

The core approach involves the functionalization of morpholine or its precursors with a difluoromethyl group. This can be achieved through electrophilic, nucleophilic, or radical fluoromethylation techniques, depending on the availability of reagents and desired reaction conditions.

Electrophilic Difluoromethylation

Electrophilic difluoromethylating reagents, such as (difluoromethyl)dibenzothiophenium salts or hypervalent iodine-based reagents, are frequently employed for introducing the CF₂H group into nucleophilic centers. These reagents are thermally stable, recyclable, and capable of transferring the difluoromethyl moiety under mild conditions.

Example Process:

  • Activation of a suitable morpholine precursor with an electrophilic difluoromethyl reagent.
  • The nucleophilic nitrogen or carbon atom in the morpholine ring reacts with the electrophilic CF₂H source, resulting in the formation of the desired difluoromethylated morpholine derivative.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF₂H), are extensively used for fluoromethylation. These reagents generate CF₂H anions or radicals capable of attacking electrophilic centers.

Typical Methodology:

  • Deprotonation of the morpholine nitrogen or an activated carbon site.
  • Nucleophilic attack by TMSCF₂H or similar reagents, often in the presence of a suitable catalyst or base, to yield the difluoromethylated product.

Reaction Conditions:

Reagent Catalyst/Base Solvent Temperature Yield
TMSCF₂H K₂CO₃ or n-BuLi THF or DMSO -78°C to room temperature High (up to 85%)

Radical Difluoromethylation

Radical-based methods involve generating CF₂H radicals from precursors like CF₂I₂, CF₂Br₂, or difluoromethyl sulfonyl chlorides under photoredox or thermal conditions.

Procedure:

  • Initiation of CF₂H radical formation via photoredox catalysis or thermal decomposition.
  • Radical addition to the morpholine ring or precursor molecules, leading to the formation of the difluoromethylated heterocycle.

Advantages:

  • Suitable for late-stage functionalization.
  • Compatible with sensitive functional groups.

Specific Synthetic Route (Hypothetical Example Based on Literature)

Step 1: Preparation of Morpholine Derivative

  • Starting with commercially available morpholine or a protected derivative.
  • Activation via N-alkylation or acylation to enhance nucleophilicity.

Step 2: Difluoromethylation

  • Employing a nucleophilic difluoromethyl reagent such as TMSCF₂H.
  • Using a base like potassium carbonate in a polar aprotic solvent (e.g., THF).
  • Reaction conducted at low temperature (-78°C) to control reactivity.

Step 3: Purification

  • Workup involving aqueous extraction.
  • Purification via chromatography to isolate the target compound.

Data Table: Summary of Difluoromethylation Methods

Method Reagents Conditions Advantages Limitations
Electrophilic (Difluoromethyl)dibenzothiophenium salts Mild, room temperature Selective, high yield Limited reagent availability
Nucleophilic TMSCF₂H, PhSO₂CF₂ -78°C to room temp Widely applicable Sensitive to moisture, requires inert atmosphere
Radical CF₂I₂, CF₂Br₂ + photoredox catalysis Light or heat initiation Late-stage functionalization Control of selectivity

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylmorpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-methylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methylmorpholine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison:
  • 2-(3-Fluorophenyl)-3-Methylmorpholine (3-FPM) (): A psychoactive morpholine derivative with a fluorophenyl group. Unlike 3-(difluoromethyl)-3-methylmorpholine, 3-FPM lacks the difluoromethyl substituent but shares the morpholine core.
  • BI-3231 (): A purine-dione derivative containing a 3-(difluoromethyl)phenyl group.
  • 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (): A morpholine derivative with trifluoromethyl (-CF₃) and bromo/fluoro substituents, illustrating the impact of varying fluorinated groups.
  • (3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine (): A difluorophenyl-substituted morpholine, emphasizing positional isomerism and halogen effects.
Structural Analysis:
Compound Core Structure Substituents Fluorination Pattern Key Structural Feature
3-(Difluoromethyl)-3-methylmorpholine Morpholine -CF₂H, -CH₃ at C3 Difluoromethyl Dual alkyl/fluorine substitution
3-FPM () Morpholine -C₆H₄F, -CH₃ at C3 Monofluoroaromatic Aromatic fluorination
BI-3231 () Purine-dione 3-(Difluoromethyl)phenyl Difluoromethyl on aryl Heterocyclic core + fluorinated aryl
Compound Morpholine -CF₃, -Br, -F on benzoyl Trifluoromethyl + halogens Polyhalogenated aromatic moiety

Physicochemical Properties

Fluorine substitution significantly alters physicochemical parameters:

  • Lipophilicity (LogP): The difluoromethyl group (-CF₂H) increases lipophilicity compared to non-fluorinated analogs but remains less lipophilic than trifluoromethyl (-CF₃) due to reduced fluorine content .
  • Metabolic Stability: Difluoromethyl groups resist oxidative metabolism better than methyl or hydroxymethyl groups, as seen in analogs like 3-{3-[3-(difluoromethyl)phenyl]prop-2-yn-1-yl}-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione ().
  • Solubility: Morpholine derivatives generally exhibit moderate aqueous solubility, but fluorination can reduce it. For example, 3-(3-(difluoromethyl)phenyl)propan-1-ol () has a logP of ~2.5 (calculated), suggesting comparable solubility challenges for 3-(difluoromethyl)-3-methylmorpholine.

Q & A

Q. What are the optimized synthetic routes for 3-(Difluoromethyl)-3-methylmorpholine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves fluorination at the 3-position of a morpholine precursor. Key methods include:

  • Electrophilic fluorination : Requires optimization of temperature (e.g., −78°C to 25°C), solvent (e.g., dichloromethane or THF), and fluorinating agents (e.g., Selectfluor®) to achieve >80% yield .
  • Nucleophilic fluorination : Controlled fluoride ion concentration (e.g., using KF or CsF) minimizes side reactions targeting non-3-positions .
  • Post-synthetic purification : HPLC or column chromatography is critical for isolating the compound from byproducts like 3-fluoromethyl isomers .

Q. What analytical techniques are recommended for characterizing 3-(Difluoromethyl)-3-methylmorpholine?

Answer:

  • NMR spectroscopy : 19F^{19}\text{F}-NMR distinguishes difluoromethyl groups (δ −80 to −100 ppm) from monofluorinated analogs .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 166.08) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement of the difluoromethyl and methyl groups on the morpholine ring .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound’s metabolic stability compared to non-fluorinated analogs?

Answer:

  • Metabolic resistance : The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine’s electronegativity stabilizes adjacent C-H bonds. In vitro assays show a 2.3-fold increase in half-life (t1/2_{1/2}) compared to methylmorpholine .
  • ADME profiling : Use hepatocyte incubation followed by LC-MS/MS to quantify metabolites. Key findings include limited formation of hydroxylated derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Batch variability analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) across studies. Impurities >5% can skew IC50_{50} values in enzyme assays .
  • Receptor docking studies : Molecular dynamics simulations explain divergent activity in kinase inhibition assays. For example, fluorine’s stereoelectronic effects alter binding affinity by 0.8 kcal/mol in certain conformers .

Q. How can structure-activity relationships (SAR) guide the design of 3-(Difluoromethyl)-3-methylmorpholine derivatives?

Answer:

  • Substituent modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances solubility (logP reduction by 0.5) but may reduce blood-brain barrier penetration .
  • Bioisosteric replacement : Replacing the morpholine ring with piperidine decreases metabolic stability (t1/2_{1/2} drops by 40%) but improves target engagement in CNS models .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Answer:

  • Fluorination scalability : Transitioning from batch to flow chemistry improves heat dissipation, reducing side-product formation (e.g., defluorination) by 15% .
  • Purification bottlenecks : Switch from silica gel chromatography to crystallization in hexane/ethyl acetate mixtures increases throughput by 30% .

Key Methodological Recommendations

  • Use 19F^{19}\text{F}-NMR for real-time reaction monitoring to avoid over-fluorination .
  • Prioritize cryogenic crystallization for isolating stereoisomers .
  • Validate biological activity in at least two orthogonal assays (e.g., SPR and cell-based) to address variability .

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